1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone
Description
Properties
CAS No. |
39630-14-3 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
FOQITOYKZKWYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Partial Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters
- Starting Materials: 1-Benzyl-4-piperidine methyl formate or ethyl formate esters.
- Reducing Agent: Red aluminum complex coordinated with secondary amines such as morpholine, piperidine, pyrrolidine, or N-methylpiperazine.
- Solvent: Hexamethylene or methyl tertiary butyl ether (MTBE).
- Conditions: Reaction temperature maintained around 0°C under nitrogen atmosphere.
- Workup: Quenching with 4N sodium hydroxide solution, organic layer separation, washing, and concentration under reduced pressure.
- Yields: High yields reported, e.g., 91.7% to 96.5% with purity above 98% by HPLC.
- Advantages: Avoids harsh cryogenic conditions and environmentally unfriendly reagents like dimethyl sulfide from Swern oxidation.
- References: Patent CN105693596A details this method with experimental data and NMR characterization.
Swern Oxidation of 1-Benzyl-4-piperidine Carbinols
- Process: Reduction of esters to carbinols followed by Swern oxidation to aldehydes.
- Limitations: Requires ultralow temperatures and produces malodorous dimethyl sulfide, complicating industrial scale-up.
- Alternative Oxidation: Use of 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide as a greener substitute.
- References: Literature and patent disclosures highlight these methods but note industrial challenges.
Alternative Reducing Agents
- Diisobutylaluminum Hydride (DIBAL-H): Used for partial reduction of esters to aldehydes with high selectivity but requires cryogenic conditions (-78°C), limiting large-scale application.
- Red-ALP System: A red aluminum complex with pyrrolidine as a ligand shows high selectivity and milder conditions, though by-product formation requires optimization.
- Solvent Effects: Switching from THF to MTBE improves selectivity and reduces by-products.
- References: Research articles in Tetrahedron Letters and related journals provide detailed mechanistic insights and optimization data.
Synthesis of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone
After obtaining 1-benzyl-4-piperidinealdehyde, the next step involves coupling with a pyrrolidinone moiety to form the target compound.
Peptide Coupling Strategy
- Coupling Reagents: Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or other standard peptide coupling agents.
- Catalysts: Dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine to enhance reaction rates.
- Bases: Triethylamine, pyridine, or sterically hindered bases like 2,6-lutidine.
- Solvents: Dimethylacetamide (DMA), dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Temperature: Typically between -40°C and 40°C to control reaction kinetics and selectivity.
- Mechanism: Formation of activated acid derivatives (acid chlorides or active esters) followed by nucleophilic attack by the piperidine nitrogen.
- References: Patent EP1853586B1 describes these coupling methods in detail for related piperidine derivatives.
Alternative Organometallic Approaches
- Organometallic Reagents: Use of organocuprates, organozincs, or Grignard reagents to introduce functional groups or modify intermediates.
- Displaceable Groups: Halogens (chloro, bromo, iodo), tosylates, or mesylates serve as leaving groups in substitution reactions.
- References: The same patent EP1853586B1 outlines these synthetic variations.
Supporting Synthetic Details for Related Compounds
Synthesis of 1-Benzyl-4-piperidone
- Method: Alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide in dry DMF using potassium carbonate as base.
- Conditions: Stirring at room temperature followed by heating at 65°C for 14 hours.
- Workup: Extraction with ethyl acetate, washing, drying, and crystallization.
- Yield: Approximately 89.3%.
- Relevance: 1-Benzyl-4-piperidone is a precursor or related intermediate in the synthesis of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone.
- References: ChemicalBook synthesis protocol.
Summary Table of Preparation Methods
Research Findings and Industrial Considerations
- The use of red aluminum complexes coordinated with secondary amines offers a practical and scalable method for partial reduction of esters to aldehydes, avoiding the drawbacks of traditional reagents like DIBAL-H and Swern oxidation.
- Solvent choice significantly affects selectivity and by-product formation; MTBE is preferred over THF for industrial applications.
- Peptide coupling methods for assembling the final compound are well-established, with flexibility in reagents and conditions to optimize yield and purity.
- Environmental and safety considerations favor methods that avoid malodorous or toxic by-products and extreme reaction conditions.
- Analytical data such as ^1H-NMR and HPLC purity confirm the high quality of intermediates and final products in reported methods.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone with structurally related compounds:
Key Observations :
- Lactam vs.
- Hydroxyl vs. Carbonyl: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol’s hydroxyl group increases hydrophilicity, whereas the piperidinocarbonyl group in the target compound balances lipophilicity and polarity .
- Siloxy-Protected Analogs : Compounds like (2S,4R)-1-benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine-2-carboxamide demonstrate the use of protective groups to stabilize reactive intermediates during synthesis .
Pharmacological and Physicochemical Properties
- Solubility: The lactam and amide groups in 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone likely improve aqueous solubility compared to non-polar analogs like 1-benzyl-2-methylpiperidone .
- Metabolic Stability: The piperidinocarbonyl group may resist oxidative metabolism better than hydroxylated derivatives (e.g., 1-benzyl-4-(hydroxymethyl)piperidin-4-ol), which are prone to glucuronidation .
Biological Activity
1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS No. 39630-14-3) is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone features a unique structure that combines a pyrrolidine ring, a piperidine moiety, and a benzyl group. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS No. | 39630-14-3 |
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
| InChI Key | FOQITOYKZKWYJA-UHFFFAOYSA-N |
The biological activity of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these molecular targets, leading to modulation of their activity. Notably, it has been shown to inhibit enzyme activity, which can result in various therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Studies have explored the potential of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone as an anticancer agent. It has been noted for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in cellular assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including those associated with chronic lymphocytic leukemia (CLL) and multiple myeloma .
2. Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest it may have therapeutic potential in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
3. Analgesic Properties
There is emerging evidence supporting the analgesic effects of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone. It may act on pain pathways in the central nervous system, offering potential benefits in pain management.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone:
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of various compounds on CLL cells, 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone was found to significantly induce apoptosis at low nanomolar concentrations. The compound's effectiveness was compared against standard chemotherapeutic agents, demonstrating superior potency in certain contexts .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone led to reduced cell death and improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone, it can be compared with structurally related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-piperidone | Lacks pyrrolidine ring | Moderate anticancer activity |
| 1-Benzyl-4-(phenylamino)piperidine | Different functional groups | Limited neuroprotective effects |
| Uniqueness of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone | Combination of pyrrolidine, piperidine, and benzyl groups | Enhanced interactions with molecular targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
